molecular formula C9H7BrO B13791238 beta-Bromo-atropaldehyde CAS No. 92707-27-2

beta-Bromo-atropaldehyde

Cat. No.: B13791238
CAS No.: 92707-27-2
M. Wt: 211.05 g/mol
InChI Key: DAVINASGGHJHOC-TWGQIWQCSA-N
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Description

beta-Bromo-atropaldehyde: is an organic compound with the molecular formula C9H7BrO It is a derivative of atropaldehyde, where a bromine atom is substituted at the beta position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for beta-Bromo-atropaldehyde are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Conditions typically involve the use of bases such as potassium carbonate or pyridine.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.

    Elimination Reactions: The major product is typically an α,β-unsaturated carbonyl compound.

Mechanism of Action

The mechanism of action of beta-Bromo-atropaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.

Comparison with Similar Compounds

Uniqueness: beta-Bromo-atropaldehyde is unique due to its specific substitution pattern and the resulting reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.

Properties

CAS No.

92707-27-2

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

(E)-3-bromo-2-phenylprop-2-enal

InChI

InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H/b9-6-

InChI Key

DAVINASGGHJHOC-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\Br)/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=CBr)C=O

Origin of Product

United States

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